

An In-Depth Technical Guide to 6-Bromo-2-iodo-dibenzofuran

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Compound of Interest

Compound Name: 6-Bromo-2-iodo-dibenzofuran

Cat. No.: B12284470

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-iodo-dibenzofuran is a halogenated derivative of dibenzofuran. The dibenzofuran scaffold is a "privileged structure" in medicinal chemistry, with its derivatives showing a wide range of pharmacological activities.^[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of **6-Bromo-2-iodo-dibenzofuran**, a unique molecule with potential for further exploration in drug discovery and materials science.

Physicochemical Properties

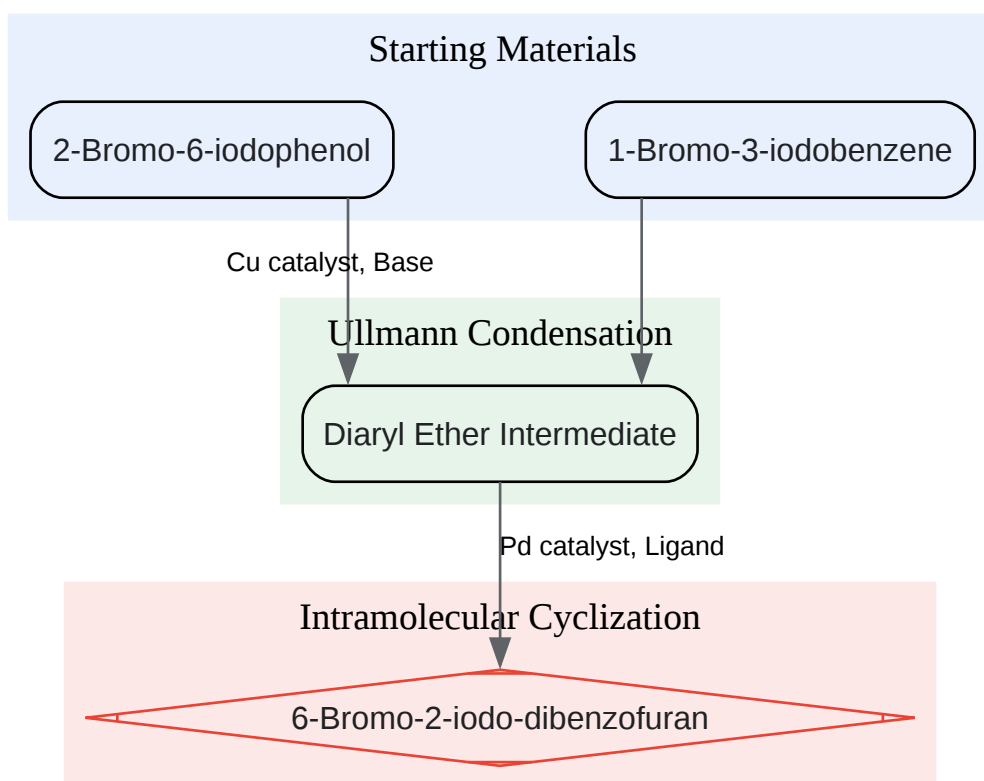
While specific experimental data for **6-Bromo-2-iodo-dibenzofuran** is not widely available, its properties can be estimated based on its structure and data from similar compounds.

Property	Value	Source
CAS Number	916435-45-5	[2]
Molecular Formula	C ₁₂ H ₆ BrIO	[3]
Molecular Weight	373.0 g/mol	[3]
Appearance	Off-white to yellow solid (predicted)	N/A
Melting Point	>100 °C (predicted)	N/A
Boiling Point	>400 °C (predicted)	N/A
Solubility	Soluble in organic solvents like DMSO, DMF, and chlorinated solvents; insoluble in water (predicted)	N/A

Synthesis of 6-Bromo-2-iodo-dibenzofuran

A plausible synthetic route for **6-Bromo-2-iodo-dibenzofuran** can be designed based on established methods for the synthesis of substituted dibenzofurans, such as palladium-catalyzed cross-coupling reactions.[4][5] A potential pathway could involve the intramolecular cyclization of a diaryl ether intermediate.

Proposed Synthetic Workflow



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Caption: Proposed synthesis of **6-Bromo-2-iodo-dibenzofuran**.

Experimental Protocol (Hypothetical)

- Ullmann Condensation:
 - To a solution of 2-bromo-6-iodophenol (1 eq) and 1-bromo-3-iodobenzene (1.2 eq) in a suitable solvent (e.g., DMF), add a copper catalyst (e.g., CuI, 0.1 eq) and a base (e.g., K₂CO₃, 2 eq).
 - Heat the reaction mixture at 120-140 °C for 12-24 hours under an inert atmosphere.
 - After cooling, quench the reaction with water and extract the product with an organic solvent.
 - Purify the crude product by column chromatography to obtain the diaryl ether intermediate.
- Intramolecular Palladium-Catalyzed Cyclization:

- Dissolve the diaryl ether intermediate (1 eq) in a suitable solvent (e.g., toluene or dioxane).
- Add a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq) and a phosphine ligand (e.g., PPh₃, 0.1 eq).
- Add a base (e.g., Cs₂CO₃, 2 eq).
- Heat the reaction mixture at 80-110 °C for 8-16 hours under an inert atmosphere.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, cool the reaction, filter through celite, and concentrate the solvent.
- Purify the crude product by column chromatography to yield **6-Bromo-2-iodo-dibenzofuran**.

Potential Applications

The unique substitution pattern of **6-Bromo-2-iodo-dibenzofuran** makes it an interesting candidate for various applications, particularly in drug discovery and materials science. The dibenzofuran core is a key structural feature in several biologically active natural products and synthetic compounds.^[6]

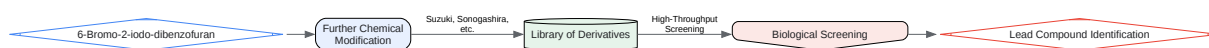
Drug Development

Benzofuran and its derivatives have shown promise in the development of treatments for a variety of diseases, including cancer and neurodegenerative disorders like Alzheimer's disease.^{[1][7][8]} The bromo and iodo substituents on the dibenzofuran core of **6-Bromo-2-iodo-dibenzofuran** can serve as handles for further chemical modifications, allowing for the synthesis of a library of derivatives for biological screening.

Potential Therapeutic Targets:

- Kinase Inhibition: Dibenzofuran derivatives have been investigated as kinase inhibitors, which are crucial in cancer therapy.^[6]

- Neuroprotective Agents: The benzofuran scaffold is being explored for its potential in treating neurodegenerative diseases.[7]



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Caption: Drug discovery workflow utilizing **6-Bromo-2-iodo-dibenzofuran**.

Materials Science

Substituted dibenzofurans are also of interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials. The specific electronic properties imparted by the bromo and iodo substituents could be exploited in the design of novel materials with tailored optoelectronic characteristics.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **6-Bromo-2-iodo-dibenzofuran** is not readily available, general precautions for handling halogenated aromatic compounds should be followed. Similar compounds are known to be harmful if swallowed, and can cause skin and eye irritation.[9][10][11]

General Safety Precautions:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Ventilation: Handle in a well-ventilated area or a fume hood.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

First Aid Measures:

- In case of skin contact: Immediately wash with plenty of soap and water.
- In case of eye contact: Rinse cautiously with water for several minutes.
- If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
- If inhaled: Move person into fresh air.

Conclusion

6-Bromo-2-iodo-dibenzofuran is a molecule with significant potential for further research and development. Its unique structure provides a versatile platform for the synthesis of novel compounds with potential applications in both medicine and materials science. While further experimental studies are needed to fully characterize its properties and reactivity, the information presented in this guide provides a solid foundation for researchers interested in exploring the potential of this intriguing compound.

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